N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a structurally complex molecule featuring a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The compound includes a 4-butylphenyl substituent at position 3 and a 2-methylpropanamide group attached via an ylidene linkage at position 2.
Properties
Molecular Formula |
C19H26N2O3S2 |
|---|---|
Molecular Weight |
394.6 g/mol |
IUPAC Name |
N-[3-(4-butylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide |
InChI |
InChI=1S/C19H26N2O3S2/c1-4-5-6-14-7-9-15(10-8-14)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)13(2)3/h7-10,13,16-17H,4-6,11-12H2,1-3H3 |
InChI Key |
AEAODYJICOXTLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Introduction of the Butylphenyl Group: The butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butylbenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final step involves the coupling of the thiazole derivative with the butylphenyl group and the addition of the propanamide moiety under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigating its role as an antimicrobial or antifungal agent.
Medicine: Exploring its potential as an anticancer or antiviral compound.
Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.
Mechanism of Action
The compound’s mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The butylphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations:
- The 2-methylpropanamide group introduces steric hindrance absent in the linear 4-methoxyphenyl acetamide (), which may affect binding pocket interactions .
Pharmacological Implications
- Sulfone vs. Non-sulfone Derivatives: The 5,5-dioxide moiety in the target compound and enhances water solubility and metabolic stability compared to non-sulfonated analogs (e.g., –5), which may translate to improved oral bioavailability .
- Substituent Effects: The butyl chain in the target compound likely extends half-life via increased lipophilicity but may reduce binding affinity to polar active sites relative to the 4-fluorobenzyl group in , which benefits from electronegative interactions .
Biological Activity
N-[(2E)-3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C16H20N2O2S2 |
| Molecular Weight | 320.47 g/mol |
| CAS Number | 879939-01-2 |
| IUPAC Name | This compound |
The structure features a thieno[3,4-d][1,3]thiazole ring system, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. This leads to increased mitochondrial membrane permeability and subsequent cell death.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar thiazole derivatives inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various strains.
- Research Findings : A comparative study highlighted that thiazole derivatives possess enhanced antibacterial properties due to their ability to disrupt bacterial cell membranes .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for its anti-inflammatory effects:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways.
- Clinical Relevance : Preclinical models have shown reduced inflammation in conditions such as arthritis when treated with thiazole derivatives .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
